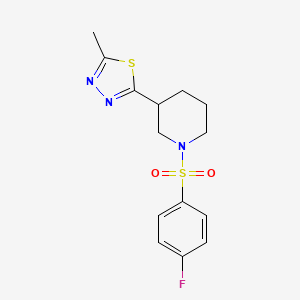

2-(1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole

Description

This compound features a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and a piperidin-3-yl moiety at position 2. The piperidine ring is further functionalized with a 4-fluorophenylsulfonyl group.

Properties

IUPAC Name |

2-[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]-5-methyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O2S2/c1-10-16-17-14(21-10)11-3-2-8-18(9-11)22(19,20)13-6-4-12(15)5-7-13/h4-7,11H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYKKYATDXBTKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole typically involves multiple steps, starting with the preparation of the piperidine ring and the thiadiazole ring separately, followed by their coupling. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Piperidine Ring Formation: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

Thiadiazole Ring Formation: The thiadiazole ring is typically formed through a cyclization reaction involving thiosemicarbazide and a carboxylic acid derivative.

Coupling Reaction: The final step involves coupling the piperidine and thiadiazole rings using a sulfonylation reaction with 4-fluorobenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of sulfides.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-(1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole has been investigated for its potential as a pharmacophore in drug design. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects against various diseases. The compound's sulfonyl group enhances its binding affinity to proteins involved in disease pathways .

Biological Studies

This compound is utilized in biological assays to explore its effects on various biological pathways. It has shown promise in:

- Anticancer Activity : Thiadiazole derivatives have been linked to decreased viability in multiple cancer cell lines, including leukemia and lung cancer cells. The compound's mechanism may involve the inhibition of heat shock protein 90 (Hsp90), which is crucial for tumor cell survival .

- Antimicrobial Properties : Derivatives of thiadiazole have demonstrated significant antibacterial and antifungal activity against strains such as Staphylococcus aureus and Escherichia coli. The incorporation of fluorinated groups has been shown to enhance this activity .

Materials Science

The unique properties of this compound make it a candidate for developing new materials with specific characteristics such as conductivity or fluorescence. Its ability to form stable complexes with metals or other polymers can lead to innovative applications in electronics and photonics.

Anticancer Research

A study highlighted the efficacy of thiadiazole derivatives in reducing the viability of various cancer cell lines through Hsp90 inhibition. For instance, compounds similar to this compound showed reduced proliferation rates in human leukemia cells compared to untreated controls .

Antimicrobial Activity

Research has demonstrated that derivatives containing the thiadiazole moiety exhibit potent antimicrobial properties. In vitro tests revealed that certain fluorinated compounds outperformed standard antibiotics against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 2-(1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its 5-methyl-1,3,4-thiadiazole core and 4-fluorophenylsulfonyl-piperidine side chain. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- The 4-fluorophenylsulfonyl group in the target compound is structurally distinct from the bis(4-fluorophenyl)methyl groups in ’s piperazine derivatives, which may confer differences in steric bulk and electronic effects .

Physicochemical Properties

- Melting Points : Piperazine-sulfonamides () exhibit lower melting points (132–230°C) compared to fused heterocycles like Example 75 (252–255°C), likely due to reduced crystallinity in flexible piperazine derivatives .

- Molecular Weight : The target compound’s molecular weight is likely ~350–400 g/mol (estimated), smaller than Example 75 (531.3 g/mol), which may improve bioavailability .

Biological Activity

2-(1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole is a complex organic compound featuring a piperidine ring, a fluorophenyl group, and a thiadiazole ring. This unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic uses.

Chemical Structure and Properties

The compound's IUPAC name is 2-[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]-5-methyl-1,3,4-thiadiazole. Its molecular formula is , and it has a molecular weight of 351.43 g/mol. The structure includes functional groups that are known to interact with biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes or receptors. The compound's sulfonyl group may facilitate binding to target proteins, modulating their activity and influencing various biological pathways.

Potential Targets

- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors : It could act as an agonist or antagonist at certain receptor sites, affecting cellular signaling.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives of thiadiazole compounds have shown significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The cytotoxic effects are often attributed to the ability to induce apoptotic cell death.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15.0 | Apoptosis induction |

| This compound | HepG2 | 12.5 | Apoptosis induction |

These findings suggest that modifications to the thiadiazole structure can enhance anticancer activity through improved lipophilicity and binding affinity to cancer targets .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that thiadiazole derivatives can be effective against various pathogens by disrupting microbial cell functions.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.25 | Bactericidal |

| Escherichia coli | 0.30 | Bactericidal |

The minimum inhibitory concentration (MIC) values indicate strong antimicrobial activity, suggesting that the compound could be developed into an antimicrobial agent .

Case Studies

In one study focusing on the anticancer properties of thiadiazole derivatives, the compound was evaluated for its effects on tumor-bearing mice. Results indicated significant tumor reduction when treated with the compound compared to controls . Another study highlighted its effectiveness in inhibiting biofilm formation in bacterial cultures, further supporting its potential therapeutic applications .

Q & A

Basic Questions

1.1. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with heterocyclic core formation. A common approach includes:

- Step 1 : Formation of the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazides or thiourea derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) .

- Step 2 : Introduction of the piperidine moiety through nucleophilic substitution or coupling reactions. For example, 1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxylic acid may serve as a precursor, reacting with thiadiazole intermediates .

- Step 3 : Functionalization of the piperidine ring with the 4-fluorophenyl sulfonyl group via sulfonylation using 4-fluorobenzenesulfonyl chloride .

Key intermediates include 5-methyl-1,3,4-thiadiazole-2-amine and sulfonylated piperidine derivatives. Reaction conditions (temperature, pH) and catalysts (e.g., NaHCO₃ for acid-base reactions) are critical for yield optimization .

1.2. Which spectroscopic and analytical techniques are most effective for structural confirmation?

- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions and piperidine-thiadiazole connectivity. For instance, the methyl group at C5 of the thiadiazole appears as a singlet (~δ 2.5 ppm), while sulfonyl protons resonate downfield (~δ 7.5–8.0 ppm) .

- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., C₁₅H₁₇FN₄O₂S₂) and detects isotopic patterns .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, particularly for sulfonyl-piperidine conformers .

- HPLC : Ensures purity (>98%) and monitors reaction progress, especially for by-products like desulfonylated analogs .

Advanced Research Questions

2.1. How can computational methods predict biological targets and binding modes?

- Molecular Docking : Tools like AutoDock Vina simulate interactions with targets (e.g., enzymes or GPCRs). For example, the sulfonyl group may form hydrogen bonds with catalytic residues in kinases, while the thiadiazole ring engages in hydrophobic interactions .

- QSAR Modeling : Correlates structural features (e.g., electron-withdrawing 4-fluorophenyl group) with activity. Studies on similar compounds show that fluorination enhances metabolic stability and target affinity .

- MD Simulations : Assess dynamic stability of ligand-receptor complexes over time, identifying critical residues for mutagenesis studies .

2.2. What strategies resolve discrepancies in biological activity data across studies?

- Assay Standardization : Variations in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum concentration) can alter IC₅₀ values. For example, a compound showing 81% inhibition in HEK cells (pH 7.4) may exhibit reduced activity in acidic tumor microenvironments .

- Metabolite Profiling : LC-MS/MS identifies active metabolites that contribute to observed effects. Instances of sulfoxide formation (via CYP450 oxidation) may explain enhanced activity in vivo compared to in vitro .

- Orthogonal Assays : Cross-validate results using SPR (binding affinity) and functional assays (e.g., cAMP accumulation for GPCR targets) .

2.3. How do structural modifications influence pharmacological properties?

- Piperidine Substituents : Replacing the 4-fluorophenyl sulfonyl group with a methoxy analog (e.g., 4-methoxyphenyl) reduces logP, improving aqueous solubility but potentially lowering membrane permeability .

- Thiadiazole Modifications : Substituting the methyl group at C5 with a carboxylate enhances polarity, favoring interactions with polar binding pockets but increasing susceptibility to esterase cleavage .

- Stereochemical Effects : Enantiomeric forms (R vs. S) of the piperidine ring show divergent activity. For example, the R-configuration may improve selectivity for serotonin receptors over σ-1 .

2.4. What are the challenges in crystallizing this compound for structural studies?

- Polymorphism : Multiple crystalline forms (e.g., monoclinic vs. orthorhombic) arise due to flexible sulfonyl-piperidine linkages. Slow evaporation from ethanol/water mixtures (1:1) favors single-crystal growth .

- Solvent Trapping : Residual DMSO or THF in the lattice disrupts diffraction quality. Supercritical CO₂ drying minimizes solvent retention .

- Twinned Data : SHELXL refinement (using TwinRotMat) corrects for twinning artifacts, improving R-factors (<0.05) .

Methodological Considerations

3.2. Recommended Workflow for Novel Derivatives

Design : Use ChemDraw for scaffold variation; prioritize fluorinated aryl groups for enhanced stability.

Synthesis : Optimize sulfonylation steps with microwave-assisted heating (70°C, 30 min) .

Characterization : Combine NMR, HRMS, and XRD for unambiguous assignment .

Screening : Employ high-content imaging for cytotoxicity (e.g., HEK cells) and target-specific assays (e.g., radioligand binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.